molecular formula C7H20N4 B1194178 N,N'-Bis(2-aminoethyl)-1,3-propanediamine CAS No. 4741-99-5

N,N'-Bis(2-aminoethyl)-1,3-propanediamine

Cat. No. B1194178
CAS RN: 4741-99-5
M. Wt: 160.26 g/mol
InChI Key: UWMHHZFHBCYGCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

N,N'-Bis(2-aminoethyl)-1,3-propanediamine is synthesized from solution processes, where it is coordinated in distinct geometries in metal complexes. These synthesis processes reveal the compound's ability to form stable complexes with metals, exhibiting distorted octahedral geometry (Mondal et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds involving N,N'-Bis(2-aminoethyl)-1,3-propanediamine shows a range of coordination behaviors. For example, in nickel(II) and chromium(III) complexes, the compound demonstrates facial and meridional coordination modes, indicating its flexibility and adaptability in forming complex structures (Mondal et al., 1997; Fischer et al., 1984).

Chemical Reactions and Properties

N,N'-Bis(2-aminoethyl)-1,3-propanediamine participates in various chemical reactions, forming chelates and complexes with different metals. Its reactivity with nickel(II) and chromium(III) ions to form complexes with distinct geometrical structures showcases its chemical versatility and utility in coordination chemistry (Mondal et al., 1997; Fischer et al., 1984).

Physical Properties Analysis

The physical properties of N,N'-Bis(2-aminoethyl)-1,3-propanediamine and its derivatives, such as melting points and thermal behavior, are crucial for their application in material science. For instance, complexes formed by this compound exhibit specific melting points and undergo phase transitions, highlighting the compound's role in the thermal stability of these materials (Mondal et al., 1997).

Chemical Properties Analysis

The chemical properties of N,N'-Bis(2-aminoethyl)-1,3-propanediamine, such as its ability to form stable chelates and complexes with a variety of metals, are well-documented. This adaptability is shown through its involvement in synthesizing novel compounds and materials, providing a foundation for further exploration in coordination chemistry and material science (Mondal et al., 1997; Fischer et al., 1984).

Scientific Research Applications

  • Radioprotective Activity : A study by Oiry et al. (1995) explored the synthesis and potential radioprotective activity of derivatives of N,N'-Bis(2-aminoethyl)-1,3-propanediamine, particularly in the context of providing protection against radiation in mice. However, the compounds did not exhibit significant radioprotective activity (Oiry et al., 1995).

  • Complex Synthesis and Structural Analysis : Mondal et al. (1997) synthesized complexes involving N,N'-Bis(2-aminoethyl)-1,3-propanediamine and nickel, and conducted single-crystal X-ray structure analyses. This work contributes to understanding the coordination chemistry and structural behavior of such complexes (Mondal et al., 1997).

  • Radiopharmaceutical Applications : Liu & Liu (1998) reported the synthesis of a compound related to N,N'-Bis(2-aminoethyl)-1,3-propanediamine and its labeling with the radioisotope Technetium-99m. This has implications for developing radiopharmaceuticals for imaging and therapeutic applications (Liu & Liu, 1998).

  • Thermal Analysis of Metal Complexes : Research conducted by Mondal et al. (1996) involved the thermal analysis of cadmium(II) complexes with N,N'-Bis(2-aminoethyl)-1,3-propanediamine. This study provides insights into the thermal stability and decomposition patterns of these metal complexes, which is vital for their potential applications in various fields (Mondal et al., 1996).

  • Crystal Structure Analysis : Ishii et al. (1984) determined the crystal structure of a cobalt(III) complex with N,N'-Bis(2-aminoethyl)-1,3-propanediamine. This work contributes to the field of crystallography and helps understand the molecular geometry and bonding of such complexes (Ishii et al., 1984).

  • Antiviral Activity : Hoffman et al. (1973) studied the antiviral drug CP-20,961, which is structurally related to N,N'-Bis(2-aminoethyl)-1,3-propanediamine. The compound showed promising antiviral effects in mice, indicating its potential use in antiviral therapies (Hoffman et al., 1973).

Safety And Hazards

“N,N’-Bis(2-aminoethyl)-1,3-propanediamine” is classified as a skin corrosive substance . It causes severe skin burns and eye damage . It is toxic if swallowed and fatal in contact with skin . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance .

properties

IUPAC Name

N,N'-bis(2-aminoethyl)propane-1,3-diamine
Source PubChem
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InChI

InChI=1S/C7H20N4/c8-2-6-10-4-1-5-11-7-3-9/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMHHZFHBCYGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCN)CNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063591
Record name N,N'-Bis(2-aminoethyl)propane-1,3-diamine
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Molecular Weight

160.26 g/mol
Source PubChem
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Product Name

N,N'-Bis(2-aminoethyl)-1,3-propanediamine

CAS RN

4741-99-5, 13002-64-7
Record name N,N′-Bis(2-aminoethyl)-1,3-propanediamine
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Record name 2,3,2-Tetramine
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Record name N,N-Bis(2-aminoethyl)-1,3-propanediamine
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Record name 1,3-Propanediamine, N1,N3-bis(2-aminoethyl)-
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Record name N,N'-Bis(2-aminoethyl)propane-1,3-diamine
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Record name N,N'-bis(2-aminoethyl)propane-1,3-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
HB Szcześniak, V Patroniak… - … Section C: Crystal …, 2009 - scripts.iucr.org
The crystal structure of the title compound, C7H24N44+·3ClO4−·Cl−, is mainly determined by electrostatic interactions between the charged species and a number of relatively weak N—…
Number of citations: 1 scripts.iucr.org
H Hagiwara, A Kawano, T Fujinami, N Matsumoto… - Inorganica Chimica …, 2011 - Elsevier
A iron(II) complex of the linear hexadentate N 6 ligand H 2 L 2-3-2 , [Fe(H 2 L 2-3-2 )](ClO 4 ) 2 , was synthesized and the spin crossover properties were investigated, where H 2 L 2-3-2 …
Number of citations: 14 www.sciencedirect.com
곽지훈, 정진희, 김진권 - Bulletin of the Korean Chemical Society, 1999 - koreascience.kr
Study on the structure and properties of dinuclear transi tion metal complexes is important not only because it can help understanding the role of multinuclear enzymes but also it can …
Number of citations: 0 koreascience.kr
RT Pardasani, P Pardasani - … : Subvolume B, Magnetic Susceptibility Data–Part 2 - Springer
Magnetic properties of dinuclear oxalato-bridged Ni(II) compound of N, N -bis(2-aminoethyl)-1, 3-propanediamine Page 1 Magnetic properties of dinuclear oxalato-bridged Ni(II) compound of …
Number of citations: 2 link.springer.com
H Hagiwara - Magnetochemistry, 2019 - mdpi.com
A novel mononuclear iron(II) complex with a linear hexadentate N 6 ligand, containing two 1,2,3-triazole moieties, [Fe(L 2-3-2 Ph )](AsF 6 ) 2 (1), was synthesized (L 2-3-2 Ph = bis[N-(1-…
Number of citations: 2 www.mdpi.com
SAO Hing - 1986 - search.proquest.com
In experiment I, 42 male weanling New Zealand Whiterabbits were randomly divided into 3 treatments: a copper-deficient, a copper-adequate and a chow group. One hundredmg 2, 3, 2-…
Number of citations: 4 search.proquest.com
M Ou, R Xu, SH Kim, DA Bull, SW Kim - Biomaterials, 2009 - Elsevier
A family of bioreducible poly(disulfide amine)s, which differ in the length of polymethylene spacer [–(CH 2 ) n –] in the main chain and the side chain, has been synthesized. These …
Number of citations: 117 www.sciencedirect.com
AI Sacaan, KM Johnson - Molecular pharmacology, 1990 - ASPET
Spermidine and spermine, as well as several other structurally related compounds, were tested in a [3H]N-(1-[thienyl]cyclohexyl) piperidine [( 3H]TCP) binding assay to determine the …
Number of citations: 95 molpharm.aspetjournals.org
SC Pal, MTH Tarafder - 1995 - nopr.niscpr.res.in
A number of new dichloro, trichloro, thiocyanato and azido complexes of chromium(III) using diethylenetriamine (det), triethylenetetramine (tet),N,N, bis 2-aminoethyl 1,3-…
Number of citations: 3 nopr.niscpr.res.in

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